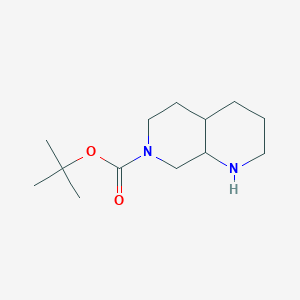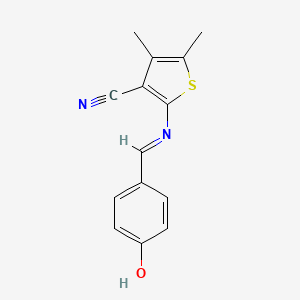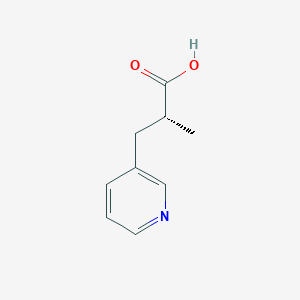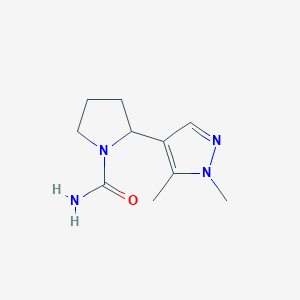
Tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. Unfortunately, the specific molecular structure of “Tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate” is not provided in the sources retrieved .Chemical Reactions Analysis
The chemical reactions that “this compound” undergoes would depend on its molecular structure and the conditions under which it is reacted. Unfortunately, specific information about the chemical reactions of this compound is not available in the sources retrieved .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and more. Unfortunately, specific information about the physical and chemical properties of “this compound” is not available in the sources retrieved .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate is involved in various synthetic and characterization studies. One such study involves the synthesis of compounds starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These compounds are further processed to produce Schiff base compounds characterized using FTIR, 1H, and 13C NMR spectroscopy. X-ray crystallographic analysis is used for further characterization, highlighting the importance of intramolecular hydrogen bonding in the molecular structure (Çolak et al., 2021).
Applications in Fluorescence Sensing
Another area of research focuses on the development of fluorescent sensors for chiral amino alcohols. A study showcases the synthesis of a highly fluorescent scandium complex that can enantioselectively sense chiral amino alcohols through a fluorescence ligand displacement assay. This highlights the compound's potential in analytical applications, especially in identifying and quantifying amino alcohols in mixtures (Liu et al., 2008).
Antibacterial Research
Research on fluoronaphthyridines and quinolones has led to the preparation and testing of various derivatives for antibacterial activities. Among these, the 7-substituted-1-tert-butyl-6-fluoro-1,8-naphthyridine-3-carboxylic acids demonstrate potent in vitro and in vivo antibacterial properties, indicating their potential as therapeutic agents (Bouzard et al., 1989).
Organic and Polymer Chemistry
In organic and polymer chemistry, the compound plays a role in the synthesis of luminescent poly(1,4-phenylenevinylenes) containing carboxyl groups. This process involves a novel route for polymerization, showcasing the potential for creating highly luminescent materials suitable for various applications, including optoelectronics (Wagaman & Grubbs, 1997).
Nucleophilic Substitutions and Radical Reactions
The versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry is demonstrated through their use in nucleophilic substitutions and radical reactions. These reactions pave the way for the modification of benzene rings and the generation of aryl radicals, highlighting the compound's utility in complex organic syntheses (Jasch et al., 2012).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-10-5-4-7-14-11(10)9-15/h10-11,14H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEWOQJWNGDMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCCNC2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2955142.png)

![N-butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2955144.png)
![3-cyano-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2955145.png)

![1-(2,5-difluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B2955148.png)
![N-[3-(1H-1,3-benzodiazol-1-yl)propyl]-2-chloropyridine-4-carboxamide](/img/structure/B2955149.png)

![9-(2,5-dimethoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![1-(4-((1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2955162.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2955164.png)
![N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2955165.png)
